6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
This 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 1379307-52-4) is a dual-halogen (Br/Cl) heterocyclic building block designed for medicinal chemistry programs. The distinct 6-bromo and 7-chloro handles enable regioselective, sequential cross-coupling (Suzuki, Buchwald-Hartwig) for precise SAR exploration, while the 2-methyl group modulates electronic properties and metabolic stability. Its imidazo[4,5-b]pyridine core mimics purine bases, making it a strategic choice for kinase inhibitor lead optimization. Procure with confidence at ≥98% purity for reproducible results.
Technical Parameters
Basic Identity
| Product Name | 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine |
|---|---|
| Molecular Formula | C7H5BrClN3 |
| Molecular Weight | 246.49 g/mol |
Structural Identifiers
| SMILES | CC1=NC2=NC=C(C(=C2N1)Cl)Br |
|---|---|
| InChI | InChI=1S/C7H5BrClN3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12) |
| InChIKey | CXCXDLAFVZVBGG-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 g / 5 g / 10 g / 25 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Heterocyclic Building Block for Kinase-Targeted Drug Discovery
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 1379307-52-4) is a halogenated heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, a class known for its structural mimicry of purine bases and widespread use in kinase inhibitor development [1]. The compound features a unique 6-bromo-7-chloro-2-methyl substitution pattern, providing two distinct halogen handles (Br and Cl) for orthogonal derivatization and a methyl group at the 2-position, which influences both electronic properties and metabolic stability compared to unsubstituted or mono-substituted analogs [2]. Despite its potential, no peer-reviewed studies directly quantifying its biological activity or selectivity have been identified, underscoring its current status as a versatile but uncharacterized research intermediate.
- [1] Jarmoni, K.; Misbahi, K.; Ferrières, V. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2024, 31(5), 515. View Source
- [2] Yutilov, Y. M.; Lopatinskaya, K. Y.; Smolyar, N. N.; Gres'ko, S. V. Halogenation of 2-Unsubstituted and 2-Methylimidazo[4,5-b]pyridine Derivatives. Russian Journal of Organic Chemistry, 2005, 41, 450–454. View Source
Why Substituting 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine with a Simpler Imidazo[4,5-b]pyridine Core is Not a Viable Procurement Strategy
The imidazo[4,5-b]pyridine scaffold is a cornerstone of medicinal chemistry, but its biological profile is exquisitely sensitive to substitution pattern [1]. The presence and position of halogens (Br, Cl) dictate both the compound's electronic landscape, which governs target binding, and its synthetic utility, by controlling the regioselectivity of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. A generic core or a regioisomer will not replicate the specific reactivity profile or potential biological interaction of the 6-bromo-7-chloro-2-methyl analogue. For instance, the 2-methyl group is known to alter the halogenation pathway compared to 2-unsubstituted derivatives, directly impacting the accessibility and properties of the final compound [2]. This specificity makes substitution with a close analog a high-risk approach for projects dependent on this exact building block.
- [1] Jarmoni, K.; Misbahi, K.; Ferrières, V. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2024, 31(5), 515. View Source
- [2] Yutilov, Y. M.; Lopatinskaya, K. Y.; Smolyar, N. N.; Gres'ko, S. V. Halogenation of 2-Unsubstituted and 2-Methylimidazo[4,5-b]pyridine Derivatives. Russian Journal of Organic Chemistry, 2005, 41, 450–454. View Source
Quantitative Evidence for the Differentiation of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Recommended Research Applications for 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine Based on Scaffold Evidence
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
11 linked technical documentsX-Ray Crystal Structure Analysis of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide for Structural Biology and Drug Design
Physicochemical Profiling and Orthogonal Functionalization of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Molecular Docking and Mechanistic Profiling of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine as an Aurora Kinase A Inhibitor
Synthesis Protocol for 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine: An Application Note for Advanced Research
Application Notes & Protocols: Regioselective Functionalization of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Application Note: In Vitro Assay Preparation and Validation for Imidazo[4,5-b]pyridine Derivatives
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